molecular formula C15H26O4 B12431328 Pentadec-2-enedioic acid

Pentadec-2-enedioic acid

Cat. No.: B12431328
M. Wt: 270.36 g/mol
InChI Key: JHVMNDBTBXOUQL-UHFFFAOYSA-N
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Description

Pentadec-2-enedioic acid is an organic compound with the molecular formula C15H26O4 It is a long-chain dicarboxylic acid with a double bond located at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadec-2-enedioic acid can be synthesized through various synthetic routes. One common method involves the oxidation of long-chain alkenes using strong oxidizing agents. The reaction typically requires controlled conditions to ensure the selective formation of the dicarboxylic acid. For example, the oxidation of pentadecene using potassium permanganate (KMnO4) in an alkaline medium can yield this compound.

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts or microbial fermentation processes. These methods are preferred due to their environmental friendliness and cost-effectiveness. Microorganisms such as certain strains of bacteria and fungi can be engineered to produce this compound from renewable feedstocks through fermentation.

Chemical Reactions Analysis

Types of Reactions

Pentadec-2-enedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids.

    Reduction: Reduction of the double bond can yield saturated dicarboxylic acids.

    Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Alcohols or amines in the presence of a dehydrating agent such as thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Shorter-chain dicarboxylic acids.

    Reduction: Saturated dicarboxylic acids.

    Substitution: Esters, amides, and other derivatives.

Scientific Research Applications

Pentadec-2-enedioic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of polymers and other complex molecules.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of biodegradable plastics, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of pentadec-2-enedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes to produce energy or other metabolites. The compound’s double bond and carboxylic acid groups allow it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Hexadec-2-enedioic acid: Another long-chain unsaturated dicarboxylic acid with similar chemical properties.

    Octadec-2-enedioic acid: A longer-chain analog with additional carbon atoms.

    Dodec-2-enedioic acid: A shorter-chain analog with fewer carbon atoms.

Uniqueness

Pentadec-2-enedioic acid is unique due to its specific chain length and the position of the double bond. This gives it distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

pentadec-2-enedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O4/c16-14(17)12-10-8-6-4-2-1-3-5-7-9-11-13-15(18)19/h10,12H,1-9,11,13H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVMNDBTBXOUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC=CC(=O)O)CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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